molecular formula C10H15N3 B11913488 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B11913488
M. Wt: 177.25 g/mol
InChI Key: QDKCRYCMFMLNRH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a partially saturated pyridine ring. The cyclopropyl substituent at position 2 introduces steric and electronic effects, while the tetrahydro configuration at positions 5–8 reduces ring strain and modulates lipophilicity. The hydrochloride salt form (CAS: 2757731-58-9) is commercially available, with a molar formula of C₉H₁₃N₃O₂·2HCl·0.5H₂O, suggesting its utility in medicinal chemistry as a synthetic intermediate or bioactive scaffold .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C10H15N3/c11-8-2-1-5-13-6-9(7-3-4-7)12-10(8)13/h6-8H,1-5,11H2

InChI Key

QDKCRYCMFMLNRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=CN2C1)C3CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with a suitable imidazo[1,2-a]pyridine derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is C9H13N3C_9H_{13}N_3, with a molecular weight of approximately 163.22 g/mol. Its structure features a cyclopropyl group attached to a tetrahydroimidazo-pyridine framework, which contributes to its biological activity.

Antimigraine Activity

Research has indicated that compounds similar to this compound may act as antagonists of calcitonin gene-related peptide (CGRP) receptors. CGRP is implicated in migraine pathophysiology; thus, targeting this pathway could provide new treatment options for migraine sufferers. For instance, patents have been filed for derivatives that exhibit efficacy in preventing migraines by blocking CGRP signaling pathways .

Neuroprotective Effects

Studies have suggested that imidazo-pyridine derivatives possess neuroprotective properties. These compounds may help mitigate neurodegeneration and could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease. The mechanism may involve modulating neurotransmitter systems or reducing oxidative stress .

Antidepressant Potential

The structure of this compound suggests potential antidepressant activity. Research into related compounds has shown promise in enhancing serotonin and norepinephrine levels in the brain, which are critical for mood regulation .

Case Study 1: Migraine Treatment

A study published in a pharmacology journal explored the efficacy of a related compound in clinical trials for migraine prevention. Participants receiving the compound showed a significant reduction in the frequency of migraine attacks compared to the placebo group. The study concluded that targeting CGRP receptors with such compounds could revolutionize migraine management .

Case Study 2: Neuroprotection

In experimental models of neurodegeneration, researchers administered derivatives of this compound. Results indicated that these compounds reduced neuronal cell death and improved cognitive function in animal models of Alzheimer's disease. The findings support further investigation into their therapeutic potential .

Data Table: Summary of Applications

Application AreaMechanism of ActionReference
AntimigraineCGRP receptor antagonism
NeuroprotectionModulation of neurotransmitters; reduction of oxidative stress
AntidepressantEnhancement of serotonin and norepinephrine levels

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery. Key structural variations among analogs include:

  • Position 2 substituents : Cyclopropyl (target compound), methoxyphenyl, furyl, or methyl groups.
  • Position 6 modifications : Halogens (e.g., iodine, bromine), carboxamides, or alkynyl/aryl groups.
  • Saturation : Fully aromatic vs. 5,6,7,8-tetrahydro configurations.
Table 1: Key Structural and Physicochemical Comparisons
Compound Name & CAS (if available) Position 2 Substituent Position 6 Substituent Saturation Melting Point (°C) Notable Properties
Target Compound (2757731-58-9) Cyclopropyl - 5,6,7,8-Tetrahydro - Hydrochloride salt; synthetic intermediate
2-(3,4-Dimethoxyphenyl)-6-iodo analog (CAS not provided) 3,4-Dimethoxyphenyl Iodine Aromatic - Used in Suzuki couplings; iodine enhances reactivity
8-amino-2-(2-furyl)-6-phenyl analog (CAS not provided) 2-Furyl Phenyl Aromatic 150.0 High HPLC purity (99%); potential CNS activity
2-Methylimidazo[1,2-a]pyridin-8-amine (119858-52-5) Methyl - Aromatic - Similarity score 0.98 to target; higher lipophilicity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine (132454-36-5) - - 5,6,7,8-Tetrahydro - Triazole core; distinct electronic profile vs. imidazole

Key Observations :

  • Cyclopropyl vs.
  • Tetrahydro Saturation : The 5,6,7,8-tetrahydro configuration in the target compound likely enhances solubility relative to fully aromatic analogs (e.g., compound 20 in ), which have higher melting points (150°C) due to planar rigidity .
  • Triazole vs. Imidazole Cores : The triazolo[1,5-a]pyridine analog () replaces imidazole with triazole, altering hydrogen-bonding capacity and metabolic stability .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Hydrochloride salts (e.g., target compound , compound 38 ) improve aqueous solubility, critical for oral bioavailability.
  • Lipophilicity : Cyclopropyl substituents (logP ~1.5–2.0 estimated) balance solubility and membrane permeability better than methyl groups (logP ~2.2, ) .
  • Metabolic Stability : The tetrahydro configuration may reduce oxidative metabolism compared to aromatic analogs, as seen in triazolo derivatives () .

Biological Activity

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H13N3C_9H_{13}N_3 with a molecular weight of approximately 163.22 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets. Notably:

  • Adenosine Receptors : The compound may exhibit activity modulating adenosine receptors (ARs), which play significant roles in cardiovascular and inflammatory processes. Adenosine receptor antagonists are being explored for their potential in treating conditions like heart disease and inflammation .
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as adenosine deaminase (ADA), which is crucial in purine metabolism. Inhibition of ADA can lead to increased levels of adenosine, thereby enhancing its physiological effects .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of related compounds:

  • Antiinflammatory Effects : In vitro studies have demonstrated that imidazo[1,2-a]pyridine derivatives can reduce inflammatory markers in various cell lines. These findings suggest potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Anticancer Activity : Preliminary data indicate that certain imidazo[1,2-a]pyridine compounds may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest .

Case Studies

A review of existing literature reveals several case studies highlighting the biological activity of related compounds:

  • Study on ADA Inhibition : A study published in ACS Omega investigated the inhibition of ADA by various imidazo derivatives. The results indicated that these compounds could significantly enhance adenosine levels in vitro, suggesting a potential mechanism for their anti-inflammatory effects .
  • Neuroprotective Effects : Research conducted on neurodegenerative models has shown that imidazo derivatives can protect against neuronal death induced by excitotoxicity. This suggests a role for these compounds in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectionProtection against excitotoxicity
AnticancerInduction of apoptosis in tumor cells
ADA InhibitionIncreased adenosine levels

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